N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound known for its significant chemical reactivity and potential applications in various scientific fields. The unique structure of this compound, consisting of a tricyclic core with a benzyl group and a triazolopyrimidine moiety, contributes to its diverse chemical behavior and potential utility in medicinal chemistry, biological research, and industrial applications.
Properties
IUPAC Name |
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-12-13(2)22-19-20-11-21-25(19)18(12)23-17-15-9-24(10-16(15)17)8-14-6-4-3-5-7-14/h3-7,11,15-17,23H,8-10H2,1-2H3/t15-,16+,17? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDRIZMAIPGQBO-SJPCQFCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)NC3C4C3CN(C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2C(=NC=N2)N=C1C)NC3[C@H]4[C@@H]3CN(C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the construction of the triazolopyrimidine core followed by the incorporation of the azabicyclohexane moiety. A common approach starts with the synthesis of the triazolopyrimidine core from appropriate precursors such as 5,6-dimethyl-1,2,4-triazole and a suitable pyrimidine derivative. This step often requires catalytic conditions and specific reagents to ensure successful cyclization and formation of the desired core structure.
Following the synthesis of the core, the azabicyclohexane moiety is introduced through a series of steps involving the formation of the azabicyclo[3.1.0]hexane ring system. This is typically achieved through cyclization reactions involving benzyl-substituted intermediates under specific temperature and pressure conditions.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of the synthesis routes to ensure high yield and purity. This often involves the use of flow chemistry techniques and advanced catalysis to streamline the process. Additionally, continuous monitoring and quality control measures are implemented to maintain consistency in the production.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions may be employed to modify specific parts of the molecule without altering the core structure.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the introduction or modification of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature and solvent environments to ensure specificity and high yield.
Major Products
Major products formed from these reactions depend on the specific functional groups introduced or modified. These products can vary widely and are often tailored to specific research or industrial needs.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a versatile building block for the synthesis of more complex molecules. Its unique structure enables the exploration of novel synthetic pathways and the creation of new materials with desirable properties.
Biology
In biological research, N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is studied for its potential interactions with biological macromolecules. This includes binding studies with proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine
Medically, this compound shows promise due to its potential pharmacological activity. Research is ongoing to explore its efficacy and safety in various therapeutic contexts, including as an anti-inflammatory or antiviral agent.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. Its structural components allow it to bind to active sites on enzymes or receptors, thereby modulating their activity. The precise pathways involved are still under investigation but may include inhibition of specific enzymes or alteration of signaling pathways.
Comparison with Similar Compounds
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be compared with other tricyclic compounds and triazolopyrimidines:
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
3-azabicyclo[3.1.0]hexane derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
